Flavanomarein
Overview
Description
Flavanomarein is a natural flavonoid compound predominantly found in the plant Coreopsis tinctoria Nutt. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and protective effects against diabetic nephropathy .
Mechanism of Action
Flavanomarein is a major natural compound of Coreopsis tinctoria Nutt with protective effects against various diseases . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is Spleen Tyrosine Kinase (Syk) . Syk plays a crucial role in the regulation of cellular processes such as proliferation, differentiation, and immune responses .
Mode of Action
This compound interacts with Syk, leading to a series of changes in cellular processes . It promotes the proliferation of cells stimulated with high glucose (HG) and inhibits Epithelial-Mesenchymal Transition (EMT) through the Syk/TGF-β1/Smad signaling pathway .
Biochemical Pathways
This compound affects the Syk/TGF-β1/Smad signaling pathway . This pathway is crucial in the regulation of cell growth, proliferation, differentiation, and apoptosis. By interacting with Syk, this compound can inhibit the EMT process, which is a key factor in the progression of diseases like diabetic nephropathy .
Result of Action
This compound has been shown to have protective effects against diabetic nephropathy (DN) . It promotes the proliferation of cells stimulated with HG and inhibits EMT, a key factor in the progression of DN . This leads to a decrease in the accumulation of extracellular matrix and interstitial fibrosis, which are pathological features of DN .
Biochemical Analysis
Biochemical Properties
Flavanomarein interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the epithelial-mesenchymal transition (EMT) in high glucose-stimulated human proximal tubular epithelial cells (HK-2) through the Syk/TGF-β1/Smad signaling pathway . Spleen tyrosine kinase (Syk) is predicted to be the most likely directly interacting protein with this compound .
Cellular Effects
This compound influences cell function by promoting the proliferation of HK-2 cells stimulated with high glucose and inhibiting EMT . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically targets the Syk/TGF-β1/Smad signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce a marked dose-dependent increase in cell viability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavanomarein can be synthesized through the extraction of Coreopsis tinctoria Nutt. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the flavonoid from the plant material .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes using advanced techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Flavanomarein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound that exhibit enhanced biological activities. These derivatives are often used in further scientific research and pharmaceutical applications .
Scientific Research Applications
Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methods.
Biology: Investigated for its protective effects on neuronal cells and its role in inhibiting epithelial-mesenchymal transition in high glucose-stimulated cells
Medicine: Explored for its potential therapeutic effects against diabetic nephropathy and non-alcoholic fatty liver disease
Comparison with Similar Compounds
Flavanomarein is often compared with other flavonoids such as butin-7-O-β-D-glucopyranoside, isookanin, and taxifolin. While these compounds share similar structural features, this compound is unique due to its specific biological activities and its predominant presence in Coreopsis tinctoria Nutt . The distinct antioxidant and anti-inflammatory properties of this compound make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2/t14-,15+,16+,18-,19+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGOLFCPSUVVHX-RTHJTPBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973292 | |
Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577-38-8 | |
Record name | Flavanomarein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavanomarein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-8-hydroxy-4H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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